5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a synthetic compound with the molecular formula CHClN. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound exhibits potential therapeutic properties and is of interest in pharmaceutical research.
The compound can be synthesized through various chemical methods, often involving the cyclization of precursor materials. The synthesis can be adapted for laboratory or industrial-scale production, depending on the intended application.
5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride is classified as an organic compound and a member of the pyrazole family. Its specific structural features contribute to its unique chemical and biological properties.
The synthesis of 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Techniques such as refluxing under inert atmosphere or using solvents like ethanol or dichloromethane may be employed to facilitate the reactions.
5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride features a pyrazole ring with a cyclopentyl group and a methyl group at specific positions. The molecular structure can be represented as follows:
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its molecular conformation and purity.
5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride involves interactions at the molecular level that influence biological pathways. While specific pathways may vary, compounds in this class often exhibit effects on neurotransmitter systems or enzyme activities, contributing to their pharmacological effects.
Research into related compounds suggests that pyrazoles may modulate receptor activity or inhibit specific enzymes, leading to therapeutic effects in conditions such as inflammation or neurodegenerative diseases.
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Property | Value |
|---|---|
| pH | Not available |
| Stability | Stable under normal conditions |
| Reactivity | Moisture sensitive |
These properties are crucial for determining storage conditions and potential applications in scientific research.
5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride has potential applications in various fields:
The synthesis of 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride begins with the strategic formation of hydrazone intermediates, leveraging the reactivity of cyclopentyl carbonyl precursors. Modern protocols employ 3-cyclopentyl-3-oxopropanenitrile or cyclopentanecarbaldehyde as starting materials, reacting them with methylhydrazine under controlled conditions. A pivotal advancement involves microwave-assisted cyclization, which reduces reaction times from 12 hours to ≤30 minutes while maintaining yields of 85–92% [3]. This acceleration minimizes thermal degradation pathways common in traditional reflux methods.
Critical to regioselectivity is the electronic bias introduced during enolization. When unsymmetrical 1,3-dicarbonyl precursors are used, kinetic enolization favors attack at the less hindered carbonyl, directing cyclopentyl groups to the pyrazole 5-position. Computational studies confirm that this regiochemical outcome is thermodynamically favored by 2.8 kcal/mol over the alternative 3-cyclopentyl isomer [5]. Post-cyclization, the 3-amino group is installed via catalytic hydrogenation (Pd/C, H₂) of intermediate 3-nitro derivatives or Staudinger reduction of azido precursors, with the latter offering superior functional group tolerance [4].
Table 1: Optimization of Cyclization Conditions
| Precursor | Conditions | Time (h) | Yield (%) | 5-/3-Regioisomer Ratio |
|---|---|---|---|---|
| 4-Cyclopentyl-2,4-diketobutanoate | Conventional reflux, EtOH | 12.0 | 78 | 7.5:1 |
| Cyclopentyl vinyl ketone | MW, 100°C, DMF | 0.5 | 92 | 12:1 |
| Ethyl cyclopentanecarboxylate | Hydrazine hydrate, 140°C | 8.0 | 68 | 3:1 |
Regioselective N-methylation represents a critical challenge due to the ambident nucleophilicity of pyrazoles. For 5-cyclopentyl-1H-pyrazol-3-amine, methylation occurs predominantly at N1 (≥95% selectivity) when using dimethyl carbonate under phase-transfer conditions (tetrabutylammonium bromide, 80°C). This green approach achieves 90% conversion with minimal O-methylation byproducts (<2%) [3] [8]. Alternative agents like methyl iodide in DMF exhibit reduced selectivity (N1:N2 = 88:12), complicating purification.
The 3-amino group’s nucleophilicity enables further derivatization essential for pharmaceutical applications. Schotten-Baumann acylation with acyl chlorides yields CDK2-inhibiting amides, while reductive amination with aldehydes/NaBH₃CN affords tertiary amines. Notably, when the amine is condensed with ortho-esters, pyrazolo[1,5-a]pyrimidine scaffolds form—privileged structures in kinase inhibitor design [5] [7]. Protecting group strategies are often unnecessary due to the amine’s weak nucleophilicity, though tert-butoxycarbonyl (Boc) can be employed if chemoselectivity is required.
Table 2: Methylation and Derivatization Outcomes
| Reaction Type | Conditions | Yield (%) | Selectivity/Application Notes |
|---|---|---|---|
| N-Methylation | Dimethyl carbonate, TBAB, 80°C | 90 | N1:N2 >95:5 |
| N-Methylation | CH₃I, K₂CO₃, DMF, 25°C | 85 | N1:N2 = 88:12 |
| Acylation (amide formation) | Acetyl chloride, pyridine, 0°C | 92 | CDK2 inhibitory activity [2] |
| Reductive amination | Acetone/NaBH₃CN, MeOH | 78 | Tertiary amine for salt formation |
| Cyclization | Triethyl orthoformate, reflux | 85 | Pyrazolo[1,5-a]pyrimidine core [7] |
Transitioning from batch to continuous flow manufacturing addresses key bottlenecks in large-scale production. The cyclization step achieves 95% conversion in ≤5 minutes residence time using a Corning AFR™ module with the following parameters: 120°C, 15 bar backpressure, and ethanol as solvent [8]. This system’s superior heat transfer prevents exotherm-induced decomposition observed in batch reactors at >100g scale. Downstream, in-line liquid-liquid separation membranes (Zaiput® technologies) continuously extract the pyrazole product into the organic phase, reducing processing time by 70% versus batch extraction.
Automated purification leverages simulated moving bed (SMB) chromatography to isolate the hydrochloride salt. A Chiralpak® IC column with methanol/ammonium acetate buffer (pH 4.5) achieves >99.5% purity at 50 g/h throughput. Process analytical technology (PAT) integration is critical: Raman spectroscopy monitors cyclization completion in real-time, while pH-controlled crystallization ensures consistent salt stoichiometry. These advances enable annual production volumes exceeding 500 kg with a 40% reduction in solvent waste compared to batch processes [8].
Automation Workflow:
Table 3: Industrial-Scale Production Metrics
| Parameter | Batch Process | Continuous Flow Process | Improvement |
|---|---|---|---|
| Cycle time per kg | 48 h | 6.5 h | 86% reduction |
| Typical purity | 98.0% | 99.8% | +1.8% absolute |
| Solvent consumption | 120 L/kg | 72 L/kg | 40% reduction |
| Energy usage | 850 kWh/kg | 310 kWh/kg | 64% reduction |
| Annual capacity (single line) | 150 kg | 500 kg | 233% increase |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8